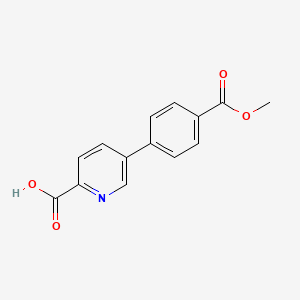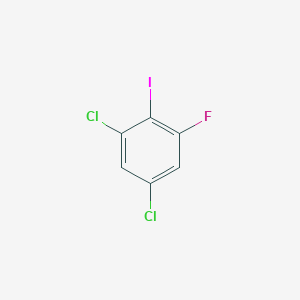
4-Chloro-3,5-dibromo(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3,5-dibromo(trifluoromethoxy)benzene: is an aromatic compound characterized by the presence of chlorine, bromine, and trifluoromethoxy substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene typically involves halogenation reactions. One common method includes the bromination of 4-chloro(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, bromination, and trifluoromethoxylation steps, each optimized for yield and purity. The use of catalysts and specific reaction conditions are crucial to achieving high efficiency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the halogens and trifluoromethoxy group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Coupling Products: Biaryl compounds are the major products formed in coupling reactions.
Applications De Recherche Scientifique
Chemistry: 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the agrochemical industry, this compound serves as an intermediate in the synthesis of herbicides and pesticides. Its unique substituents contribute to the efficacy and selectivity of these agrochemicals .
Mécanisme D'action
The mechanism of action of 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene and its derivatives involves interactions with specific molecular targets. The electron-withdrawing trifluoromethoxy group and halogens influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects in target organisms .
Comparaison Avec Des Composés Similaires
4-Chloro-3,5-dinitro(trifluoromethoxy)benzene: Similar in structure but with nitro groups instead of bromine atoms.
1,3-Dibromo-5-(trifluoromethoxy)benzene: Lacks the chlorine substituent but shares the bromine and trifluoromethoxy groups.
Uniqueness: 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene is unique due to the combination of chlorine, bromine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical reactions and applications .
Propriétés
IUPAC Name |
1,3-dibromo-2-chloro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClF3O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRRRPRAILJYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)





